molecular formula C15H17N3O3S B2917294 N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1902937-44-3

N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2917294
CAS No.: 1902937-44-3
M. Wt: 319.38
InChI Key: WRUFXTKSKLEHML-UHFFFAOYSA-N
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Description

N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of benzodioxin and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring and the subsequent attachment of the benzothiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide
  • N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide
  • N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide

Uniqueness

N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of benzodioxin and benzothiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15(9-1-3-11-12(7-9)18-22-17-11)16-10-2-4-13-14(8-10)21-6-5-20-13/h1,3,7,10,13-14H,2,4-6,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUFXTKSKLEHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC4=NSN=C4C=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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